2-(2-phenylacetyl)benzonitrile chemical properties
2-(2-phenylacetyl)benzonitrile chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-(2-phenylacetyl)benzonitrile , a critical bifunctional intermediate in the synthesis of nitrogen heterocycles.
Part 1: Executive Summary & Chemical Identity
2-(2-phenylacetyl)benzonitrile (also known as o-cyanodeoxybenzoin or 2-cyanodeoxybenzoin ) is a bifunctional aromatic building block characterized by an ortho-disposition of a cyano group and a phenylacetyl moiety. This specific structural arrangement renders the molecule highly reactive toward intramolecular cyclization, making it a "privileged scaffold" in medicinal chemistry for the rapid assembly of isoquinoline and phthalazine cores—structures ubiquitous in kinase inhibitors, anticoagulants, and CNS-active agents.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 2-(2-phenylacetyl)benzonitrile |
| Common Names | 2-Cyanodeoxybenzoin; o-Cyanodeoxybenzoin |
| CAS Number | 898783-78-3 (Isomer specific); Note: Often cited in situ as intermediate |
| Molecular Formula | C |
| Molecular Weight | 221.26 g/mol |
| SMILES | N#Cc1ccccc1C(=O)Cc2ccccc2 |
| Key Functional Groups | Nitrile (-CN), Ketone (C=O), Methylene bridge (-CH |
Part 2: Physicochemical Profile
The physical behavior of 2-(2-phenylacetyl)benzonitrile is dominated by its tendency to undergo ring-chain tautomerism . While it can be isolated as an open-chain ketone, it exists in equilibrium with cyclic hemi-aminal or enol forms depending on the solvent and pH.
| Property | Value / Description |
| Physical State | Solid (crystalline powder) |
| Melting Point | Typically 80–120 °C (Dependent on cyclization degree) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water. |
| Stability | Metastable. Prone to spontaneous cyclization to 1-phenylisoquinolin-3(2H)-one under acidic or basic catalysis. |
| pKa (Estimated) | ~18 (alpha-methylene protons), significantly lowered by flanking carbonyl and aryl groups. |
Part 3: Reactivity & Synthetic Utility
The core utility of 2-(2-phenylacetyl)benzonitrile lies in its "masked" heterocyclic character. It serves as a direct precursor to 1-phenylisoquinolines via nucleophilic attack of the nitrile nitrogen on the ketone (or vice versa, depending on reagents).
Keto-Enol and Ring-Chain Tautomerism
Unlike simple ketones, this molecule exhibits a complex equilibrium. The methylene protons (
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Pathway A (Cyclization): The nitrile nitrogen attacks the ketone carbonyl to form a cyclic imine/hemi-aminal, which dehydrates/tautomerizes to the stable 1-phenylisoquinolin-3-ol (or 3(2H)-one).
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Pathway B (Reaction with Ammonia): In the presence of ammonia or ammonium salts, the ketone condenses to an imine, which cyclizes to 1-phenyl-3-aminoisoquinoline .
Visualization of Reaction Pathways
The following diagram illustrates the central role of 2-(2-phenylacetyl)benzonitrile in divergent synthesis.
Figure 1: Divergent reactivity of 2-(2-phenylacetyl)benzonitrile toward oxygenated and nitrogenated heterocycles.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(2-phenylacetyl)benzonitrile (In Situ/Precursor Route)
Direct isolation can be difficult due to cyclization. The most reliable route for drug discovery applications involves the Thorpe-Ziegler condensation followed by controlled hydrolysis.
Reagents:
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Methyl 2-cyanobenzoate (1.0 eq)
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Phenylacetonitrile (1.1 eq)
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Sodium Hydride (NaH, 60% dispersion, 2.0 eq)
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Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
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Enolate Formation: Suspend NaH in anhydrous THF at 0°C under nitrogen. Dropwise add phenylacetonitrile.[1] Stir for 30 min to generate the carbanion (solution typically turns yellow/orange).
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Acylation: Cool the solution to -10°C. Add methyl 2-cyanobenzoate dropwise. The nitrile group on the benzoate is less electrophilic than the ester, ensuring acylation occurs at the ester.
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitoring by TLC will show consumption of the ester.
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Workup (Critical):
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For Isolation: Quench with saturated NH
Cl at 0°C. Extract with EtOAc. The product exists as the -cyano ketone intermediate. -
For Decarboxylation/Hydrolysis: To obtain the title compound, the intermediate
-cyano group (from phenylacetonitrile) and the ester linkage must be managed. Note: A more direct route to the specific title structure (without the extra nitrile) uses 2-lithiobenzonitrile reacting with phenylacetyl chloride at -78°C.
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Protocol B: Conversion to 1-Phenyl-3-aminoisoquinoline
This is the primary application in drug development (e.g., modifying kinase inhibitor scaffolds).
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Setup: Dissolve 2-(2-phenylacetyl)benzonitrile (1 mmol) in Ethanol (5 mL).
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Reagent: Add Ammonium Acetate (NH
OAc, 5 mmol, excess). -
Conditions: Heat to reflux (80°C) for 3–6 hours.
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Mechanism: The ammonia condenses with the ketone to form an imine. The internal nitrile nitrogen then attacks the imine carbon (or vice versa), followed by aromatization.
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Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Part 5: Safety & Handling
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Hazard Classification: As a nitrile derivative, treat as Acute Toxic (Oral/Dermal/Inhalation) .
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Specific Risks:
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Cyanide Release: Under strong acidic conditions or high heat, degradation may release trace HCN. Work in a well-ventilated fume hood.
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Skin Irritant: Benzonitriles are known skin irritants and can be absorbed transdermally.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (promotes hydrolysis/cyclization).
References
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Synthesis of Isoquinolines via 2-acylbenzonitriles
- Title: "Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones and Rel
- Source: ResearchG
- Context: Describes the cascade reactions of ortho-cyanocarbonyls.
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Reactivity of Phenylacetonitrile Anions
- Title: "Synthesis of phenylacetonitrile derivatives and their condens
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Source: Organic Syntheses, Coll.[2] Vol. 2.
- Context: Foundational chemistry for the Thorpe-Ziegler condens
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Isoquinoline Drug Precursors
- Title: "Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl)
- Source: International Journal of Chemical Studies (2016).
- Context: Demonstrates the use of similar keto-nitrile intermedi
